5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate
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Overview
Description
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate: is a chemical compound with the following structure:
IUPAC Name: benzyl (R)- (2-oxopyrrolidin-3-yl)carbamate
This compound belongs to the pyrrolidine family, which is a versatile scaffold widely used in medicinal chemistry for developing biologically active molecules . The pyrrolidine ring offers several advantages, including efficient exploration of pharmacophore space, stereogenicity, and three-dimensional coverage due to its non-planarity.
Preparation Methods
Synthetic Routes:: The synthesis of 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Specific reaction conditions and synthetic strategies vary, but the overall goal is to introduce the carbamate group onto the pyrrolidine scaffold.
Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, laboratory-scale synthesis typically involves straightforward reactions.
Chemical Reactions Analysis
Reactivity:: 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed during these reactions include derivatives of the pyrrolidine ring, such as modified carbamates or other functional groups.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stereochemistry, and synthetic versatility. It serves as a building block for designing novel molecules.
Biology and Medicine:: Studies investigate its potential as a drug candidate. Its lipophilic efficiency, kinase selectivity, and pharmacokinetic properties are crucial factors .
Industry:: Applications may include agrochemicals, pharmaceutical intermediates, or materials science.
Mechanism of Action
The exact mechanism by which 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Uniqueness:: Highlighting its distinct features compared to similar compounds is essential. Unfortunately, specific analogs are not mentioned in the available literature.
Properties
CAS No. |
88015-94-5 |
---|---|
Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-2-1-3-8(13)10(7)15-11(17)18-6-4-9(16)14-5-6/h1-3,6H,4-5H2,(H,14,16)(H,15,17) |
InChI Key |
YTFYMIAKWQKCAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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